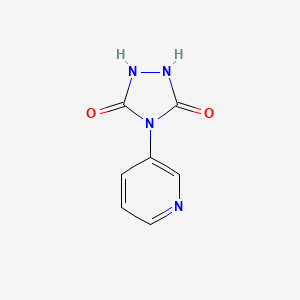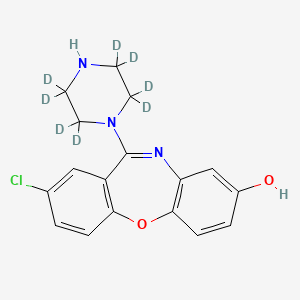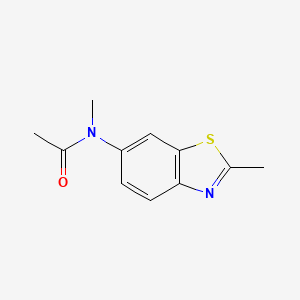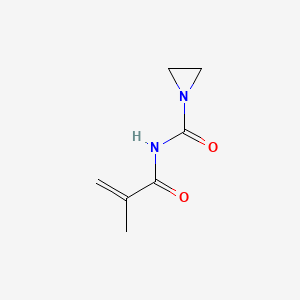
4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, reactions of pyridine were largely developed in the context of synthetic organic chemistry, giving rise to several name reactions . The specific chemical reactions involving “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” are not mentioned in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, etc . The specific physical and chemical properties for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” are not mentioned in the sources I found.Applications De Recherche Scientifique
Heterocyclic Compounds as Optical Sensors and Biological Agents
Compounds featuring heteroatoms, including 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione and its derivatives, play a significant role in organic chemistry, particularly as recognition units for optical sensors and in biological applications. Derivatives of pyrimidine, which shares structural similarities with 1,2,4-triazolidine derivatives, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have been extensively studied for their biological and medicinal applications, highlighting their importance in the development of new sensing materials and pharmaceuticals (Jindal & Kaur, 2021).
Triazole Derivatives in Pharmaceutical Development
The triazole class, including 1,2,4-triazole derivatives, is of great importance due to its structural versatility, allowing for a variety of biological activities. This versatility has led to the development of new drugs and methods for evaluating potential uses for these compounds. The focus on triazole derivatives underscores their significance in drug development, especially in the synthesis of novel compounds with anti-inflammatory, antimicrobial, and antiviral properties. The continued interest in these compounds is driven by their potential in addressing new diseases and combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyranopyrimidine derivatives, closely related to 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione, showcases the application of hybrid catalysts in developing compounds with medicinal and pharmaceutical importance. These compounds are investigated for their broader synthetic applications and bioavailability, emphasizing the role of 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione derivatives in creating lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Heterocyclic N-Oxide Molecules in Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, related to 1,2,4-triazolidine derivatives, demonstrate their utility in organic synthesis, catalysis, and medicinal applications. These compounds are explored for their functionalities in forming metal complexes, designing catalysts, and their potential in drug development, highlighting the diverse applications of heterocyclic compounds in advancing chemistry and pharmaceuticals (Li et al., 2019).
Orientations Futures
The future directions in the study of a compound depend on its potential applications in various fields such as medicine, agriculture, etc. Pyridine derivatives are known to have significant therapeutic potential, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The future directions for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” could involve exploring these potential therapeutic applications.
Propriétés
IUPAC Name |
4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWWQDHHDSCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652673 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione | |
CAS RN |
1076199-39-7 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)




![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

